molecular formula C18H22ClFN2O2 B3149508 (1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione CAS No. 672951-55-2

(1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione

Cat. No. B3149508
CAS RN: 672951-55-2
M. Wt: 352.8 g/mol
InChI Key: KVZJOAJNYCILEU-PNQPDEHRSA-N
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Description

(1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione is a useful research compound. Its molecular formula is C18H22ClFN2O2 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Curcumin Derivatives

Curcumin, a compound structurally related to the one , is known for its wide range of biological properties. Research on curcumin and its derivatives, including Schiff base, hydrazone, and oxime derivatives, has shown that these compounds possess significant medicinal and biological properties. These derivatives, including their metal complexes, exhibit enhanced biological activity, including antibacterial, antiviral, anti-cancer, anti-inflammatory, and antioxidant properties. The modification of curcumin's carbonyl group has been a key area of study to improve these properties, indicating a research interest in chemical modifications for enhanced biological effects (Omidi & Kakanejadifard, 2020).

Liquid Crystal Research

Another area of interest is the study of liquid crystal phases, where derivatives similar to the compound could potentially play a role. Methylene-linked liquid crystal dimers, such as those studied by Henderson and Imrie (2011), exhibit unique transitional properties, including the formation of twist-bend nematic phases. This research highlights the potential for structurally complex organic compounds in the development of new materials with specific optical and electronic properties (Henderson & Imrie, 2011).

Environmental Applications

Compounds with complex organic structures, including those with halogenated components similar to the compound , have been studied for their occurrence in the environment and potential environmental impacts. For instance, the study of novel brominated flame retardants has revealed their widespread presence in indoor air, dust, and consumer goods, raising concerns about their environmental fate and potential health risks. This suggests a research interest in the environmental monitoring and impact assessment of synthetic organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

(1Z,6E)-4-[(2-chloro-6-fluorophenyl)methyl]-1,7-bis(dimethylamino)hepta-1,6-diene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN2O2/c1-21(2)10-8-17(23)14(18(24)9-11-22(3)4)12-13-15(19)6-5-7-16(13)20/h5-11,14H,12H2,1-4H3/b10-8-,11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJOAJNYCILEU-PNQPDEHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)/C=C\N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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